molecular formula C14H14N2O2 B2859530 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207021-58-6

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2859530
CAS No.: 1207021-58-6
M. Wt: 242.278
InChI Key: PATILXRUKKNAHU-UHFFFAOYSA-N
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Description

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that contains a pyrazine ring substituted with an allyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors such as 1,2-diketones with diamines.

    Introduction of the allyl group: This step may involve allylation reactions using allyl halides in the presence of a base.

    Introduction of the o-tolyl group: This can be done through Friedel-Crafts alkylation or acylation reactions using o-tolyl derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The allyl and o-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but with a phenyl group instead of an o-tolyl group.

    1-allyl-4-(m-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a m-tolyl group instead of an o-tolyl group.

    1-allyl-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the allyl group also adds to its distinctiveness, potentially affecting its interactions with other molecules.

Properties

IUPAC Name

1-(2-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATILXRUKKNAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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